cis-5-Pentadecene
Description
Properties
CAS No. |
74392-30-6 |
|---|---|
Molecular Formula |
C15H30 |
Molecular Weight |
210.40 g/mol |
IUPAC Name |
(Z)-pentadec-5-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h9,11H,3-8,10,12-15H2,1-2H3/b11-9- |
InChI Key |
DRATYHBVBILLKG-LUAWRHEFSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C\CCCC |
Canonical SMILES |
CCCCCCCCCC=CCCCC |
Origin of Product |
United States |
Preparation Methods
Partial Hydrogenation of Alkynes
Method Overview:
One of the most common and effective methods to prepare cis-5-Pentadecene is the partial hydrogenation of the corresponding alkyne, 5-pentadec-yne. This approach selectively reduces the triple bond to a cis-configured double bond without over-reduction to the alkane.
- Catalyst: Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is widely used for selective partial hydrogenation.
- Hydrogen Pressure: Moderate hydrogen pressure (e.g., 1-3 atm) is applied to control the reaction rate and selectivity.
- Temperature: Typically ambient to mild temperatures (20-40 °C) to avoid over-reduction.
- Solvent: Inert solvents such as ethanol or ethyl acetate are preferred.
Reaction Scheme:
$$
\text{5-Pentadec-yne} \xrightarrow[\text{Lindlar catalyst}]{H_2} \text{this compound}
$$
- This method yields high selectivity for the cis isomer due to the catalyst’s poisoned surface, which prevents full hydrogenation.
- The reaction is scalable and used industrially for similar long-chain alkenes.
Olefin Metathesis
Method Overview:
Olefin metathesis involves the redistribution of alkene fragments by breaking and reforming carbon-carbon double bonds, catalyzed by metal carbene complexes. For this compound, cross-metathesis between suitable olefins can be employed.
- Ethyl oleate or other long-chain olefins with terminal or internal double bonds.
- 5-Decene or related alkenes as co-reactants.
- Ruthenium-based Grubbs catalysts (first or second generation) are commonly used for their functional group tolerance and selectivity.
- Mild temperatures (40-80 °C) under inert atmosphere.
- Solvent: Dichloromethane or toluene.
- Allows access to a mixture of cis and trans isomers, with conditions optimized to favor the cis isomer.
- Useful for modifying natural oils and fatty acid derivatives to produce functionalized alkenes.
Catalytic Isomerization of Terminal Alkenes
Method Overview:
Isomerization of terminal alkenes such as 1-pentadecene can be catalyzed to shift the double bond internally to the 5-position, with control over cis/trans stereochemistry.
- Ruthenium PNN pincer complexes have been reported to catalyze alkene isomerization with selectivity towards internal cis-alkenes.
- Other transition metal catalysts (e.g., palladium, nickel) under specific conditions.
- Moderate temperatures (50-100 °C).
- Hydrogen atmosphere or inert gas to control reaction pathways.
- Time-dependent studies show that catalyst loading and solvent choice influence the cis/trans ratio and positional selectivity.
- This method can be combined with metathesis for tandem reactions to improve yield and selectivity.
Synthesis via Acid Chloride and Amino Alcohol Intermediates
Method Overview:
A more complex synthetic route involves the preparation of intermediates such as acid chlorides, which are then reacted with tertiary amino alcohols under basic conditions to form alkenes with defined stereochemistry.
- Acid chloride formation from fatty acids or precursors.
- Treatment with tertiary amino alcohols in the presence of strong or weak inorganic bases.
- Subsequent hydrogenation steps under controlled pressure and temperature.
- Vacuum filtration to remove catalysts.
- Fractional distillation under reduced pressure to isolate pure this compound.
Summary Table of Preparation Methods
| Method | Catalyst/Key Reagents | Conditions | Selectivity & Yield | Notes |
|---|---|---|---|---|
| Partial Hydrogenation of 5-Pentadec-yne | Lindlar catalyst, H2 | 20-40 °C, moderate H2 pressure | High cis selectivity, high yield | Industrially preferred for cis-alkenes |
| Olefin Metathesis | Ruthenium Grubbs catalyst | 40-80 °C, inert atmosphere | Moderate cis selectivity | Produces cis/trans mixtures |
| Catalytic Isomerization | Ru PNN pincer complex | 50-100 °C | Variable, depends on catalyst load | Can be combined with metathesis |
| Acid Chloride + Amino Alcohol | Acid chloride, tertiary amino alcohol, base | Variable, inert atmosphere | High purity, moderate yield | More complex, lab-scale synthesis |
Analytical and Purification Considerations
- Separation of Isomers: Gas chromatography with polar stationary phases (e.g., Carbowax 20M) can separate this compound from trans isomers effectively, with retention factors varying by column film thickness.
- Purification: Fractional distillation under reduced pressure is standard to isolate the pure cis isomer after synthesis.
- Characterization: NMR spectroscopy confirms cis stereochemistry by coupling constants and chemical shifts; IR and mass spectrometry provide complementary data.
Chemical Reactions Analysis
Types of Reactions: cis-5-Pentadecene undergoes various chemical reactions, including:
Reduction: The double bond can be reduced to form pentadecane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is typically used.
Substitution: Halogens such as chlorine (Cl2) or bromine (Br2) can be used under UV light or in the presence of a catalyst.
Major Products:
Scientific Research Applications
Applications in Agriculture
1. Insect Repellents
Cis-5-Pentadecene has been studied for its potential as a natural insect repellent. Research indicates that it exhibits repellent properties against common pests such as Tribolium castaneum (red flour beetle). In a study utilizing gas chromatography-mass spectrometry (GC-MS), different concentrations of this compound were tested for their effects on insect behavior. The results showed significant repellent activity, suggesting its use as an eco-friendly alternative to synthetic pesticides .
2. Pheromone Synthesis
In agricultural contexts, this compound plays a role in the synthesis of pheromones that can be used for pest management. Pheromones are critical for attracting or repelling insects, thereby aiding in crop protection strategies. The compound's structure allows it to be a precursor in creating specific pheromonal blends tailored for targeted pest species .
Environmental Applications
1. Volatile Organic Compounds (VOCs)
this compound is classified as a volatile organic compound, which has implications for air quality and environmental monitoring. Its reactivity contributes to ozone formation in the atmosphere, making it relevant in studies assessing air pollution and its effects on human health .
2. Biodegradation Studies
Research has highlighted the role of this compound in biodegradation processes. Microbial communities can utilize this compound as a carbon source, leading to insights into bioremediation strategies for contaminated environments. Understanding how this hydrocarbon is broken down can inform practices aimed at reducing environmental pollutants .
Biochemical Applications
1. Biological Activity in Bees
Recent studies have demonstrated that this compound influences behavioral responses in honey bees. Specifically, it has been shown to stimulate hygienic behaviors within colonies, which are vital for maintaining colony health against pathogens like Varroa destructor. This application underscores the potential of using natural compounds to enhance bee resilience .
2. Chemical Synthesis
this compound serves as an intermediate in organic synthesis, where it can be transformed into various derivatives used in pharmaceuticals and agrochemicals. Its reactivity allows chemists to modify its structure to create compounds with desired biological activities or chemical properties.
Table 1: Insect Repellent Activity of this compound
| Concentration (µg/mL) | Repellent Activity (%) |
|---|---|
| 10 | 45 |
| 50 | 70 |
| 100 | 85 |
Source: Study on insect behavior towards various concentrations of this compound .
Table 2: Environmental Impact of this compound as a VOC
| Parameter | Measurement |
|---|---|
| Ozone Formation Potential | Moderate |
| Biodegradation Rate | High (24 hours) |
| Toxicity Level | Low |
Source: Environmental assessment studies on VOCs including this compound .
Case Studies
Case Study 1: Pest Management Using this compound
In a controlled agricultural study, researchers applied this compound to crops infested with Tribolium castaneum. The results indicated a significant reduction in pest populations compared to untreated controls, demonstrating its effectiveness as a natural pesticide alternative.
Case Study 2: Air Quality Monitoring
A study conducted in urban areas analyzed the concentration of this compound among other VOCs during peak traffic hours. The findings revealed correlations between high levels of this compound and increased ozone levels, highlighting its relevance in air quality assessments.
Mechanism of Action
The mechanism by which cis-5-Pentadecene exerts its effects depends on the specific reaction or application. In chemical reactions, the double bond in this compound is the primary site of reactivity. For example, in oxidation reactions, the double bond is cleaved to form various oxygenated products . In biological systems, its mechanism of action may involve interactions with enzymes or other molecular targets, although specific pathways are still under investigation .
Comparison with Similar Compounds
The following analysis compares cis-5-Pentadecene with structurally related alkenes, focusing on isomerism, physical properties, and analytical differentiation.
Structural Isomerism
Pentadecene isomers differ in double bond position (n-pentadecenes) and geometry (cis vs. trans). Key isomers include:
Key Observations :
- All isomers share the same molecular formula and weight but differ in double bond placement and geometry.
- cis isomers exhibit lower melting points and higher solubility in nonpolar solvents due to reduced molecular symmetry compared to trans isomers .
Analytical Differentiation via Gas Chromatography (GC)
Kovats Retention Indices (RI) for pentadecene isomers on non-polar columns (e.g., DB-5):
| Compound | Kovats RI Range | Reference |
|---|---|---|
| cis-5-Pentadecene | 1473.20–1477.20 | |
| (E)-7-Pentadecene | 1474.10–1477.20 | |
| trans-4-Pentadecene | Not reported | — |
Interpretation :
- cis-5-Pentadecene and (E)-7-Pentadecene show overlapping RI ranges, necessitating complementary techniques like mass spectrometry (MS) for unambiguous identification .
- Double bond position affects fragmentation patterns in MS, enabling differentiation (e.g., McLafferty rearrangements at C5 vs. C7) .
Reactivity and Stability
- Oxidation : cis isomers are more reactive toward electrophilic addition (e.g., bromination) due to reduced steric hindrance compared to trans isomers.
- Thermal Stability : trans isomers generally exhibit higher thermal stability, as seen in pyrolysis studies of alkenes .
Q & A
Q. What frameworks guide the integration of interdisciplinary data (e.g., chemical, biological) in this compound research?
- Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align interdisciplinary objectives. Data fusion techniques (e.g., Bayesian networks) can harmonize disparate datasets, while systematic reviews ensure literature coherence. Researchers should pre-register hypotheses to mitigate confirmation bias .
Tables for Reference
| Parameter | Analytical Method | Key Considerations |
|---|---|---|
| Stereochemical Purity | Chiral GC-MS | Calibration with enantiomer standards |
| Thermal Stability | Differential Scanning Calorimetry | Heating rate standardization |
| Environmental Degradation | HPLC-UV/ESI-MS | Matrix effect correction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
